molecular formula C18H16FN3O5S B2478097 2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172417-46-7

2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2478097
CAS RN: 1172417-46-7
M. Wt: 405.4
InChI Key: POGUNKQINPCOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenoxy group, a methylsulfonyl group, a benzyl group, an oxadiazol group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenoxy and methylsulfonyl groups are likely to influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenoxy group could increase the compound’s stability and electronegativity .

Scientific Research Applications

Biological Activities of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, making them a focal point of scientific investigation for the development of novel therapeutic agents. Research has shown these compounds to possess anti-cancer, anti-fungal, anti-bacterial, anti-tubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and various other medicinal properties (Verma et al., 2019). The incorporation of the 1,3,4-oxadiazole ring in drug design is leveraged for its capacity to form effective bindings with different enzymes and receptors, enabling the modulation of biological activities through multiple weak interactions.

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science or another field, its mechanism would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field of study. In pharmaceutical research, for example, it could be explored for its potential therapeutic effects. In materials science, it could be studied for its potential uses in new materials .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-28(24,25)15-8-2-12(3-9-15)10-17-21-22-18(27-17)20-16(23)11-26-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGUNKQINPCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.